

SSR180711 solubility and preparation for in vitro assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SSR180711

Cat. No.: B1242869

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Application Notes and Protocols for SSR180711

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **SSR180711** for in vitro assays. This document includes protocols for key experiments and visual diagrams of its signaling pathway and experimental workflows.

Introduction

SSR180711 is a selective partial agonist for the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR). [1][2] It demonstrates high affinity for both human and rat $\alpha 7$ nAChRs and has been shown to enhance glutamatergic neurotransmission and long-term potentiation (LTP) in the hippocampus.[1] These characteristics make **SSR180711** a compound of interest for research into cognitive function and neurological disorders.

Data Presentation

Solubility

Solvent	Maximum Solubility
Water	100 mM
DMSO	100 mM

Data sourced from R&D Systems technical data.[3]

In Vitro Activity

Assay Type	Species/System	Parameter	Value
Receptor Binding	Rat $\alpha 7$ nAChR	K_i	22 ± 4 nM
Receptor Binding	Human $\alpha 7$ nAChR	K_i	14 ± 1 nM
Functional Activity	Human $\alpha 7$ nAChR in Xenopus oocytes	EC_{50}	4.4 μ M
Functional Activity	Human $\alpha 7$ nAChR in Xenopus oocytes	Intrinsic Activity	51%
Functional Activity	Human $\alpha 7$ nAChR in GH4C1 cells	EC_{50}	0.9 μ M
Functional Activity	Human $\alpha 7$ nAChR in GH4C1 cells	Intrinsic Activity	36%
LTP Induction	Rat and Mouse Hippocampal Slices	Effective Concentration	0.3 μ M

Data compiled from functional and binding profile studies.[1]

Experimental Protocols

Preparation of SSR180711 Stock Solutions

Objective: To prepare a high-concentration stock solution of **SSR180711** for subsequent dilution in various in vitro assays.

Materials:

- **SSR180711** hydrochloride (M.Wt: 361.66 g/mol) [3]
- Sterile, nuclease-free water or DMSO
- Sterile microcentrifuge tubes

- Vortex mixer
- Calibrated pipettes

Protocol:

- Calculate the required mass of **SSR180711**: To prepare a 100 mM stock solution, use the following formula: $\text{Mass (mg)} = 100 \text{ mmol/L} \times 0.001 \text{ L} \times 361.66 \text{ g/mol} \times 1000 \text{ mg/g} = 36.166 \text{ mg}$ (Adjust volume as needed).
- Weigh the **SSR180711**: Carefully weigh the calculated amount of **SSR180711** powder in a sterile microcentrifuge tube.
- Solubilization: Add the corresponding volume of sterile water or DMSO to the tube. For example, to prepare a 100 mM solution with 36.166 mg of **SSR180711**, add 1 mL of solvent.
- Mixing: Vortex the solution thoroughly until the **SSR180711** is completely dissolved.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.^[3]

Radioligand Binding Assay for $\alpha 7$ nAChR

Objective: To determine the binding affinity (K_i) of **SSR180711** for the $\alpha 7$ nAChR using a competitive binding assay with a radiolabeled ligand such as [^3H] α -bungarotoxin.

Materials:

- Cell membranes expressing human or rat $\alpha 7$ nAChR
- [^3H] α -bungarotoxin (radioligand)
- **SSR180711** (competitor)
- Assay buffer (e.g., Tris-HCl buffer with BSA)
- Unlabeled α -bungarotoxin (for non-specific binding)
- 96-well filter plates

- Scintillation fluid
- Scintillation counter

Protocol:

- Prepare dilutions: Prepare a series of dilutions of **SSR180711** in the assay buffer.
- Assay setup: In a 96-well plate, add the following to each well:
 - Cell membranes expressing $\alpha 7$ nAChR.
 - [^3H] α -bungarotoxin at a concentration near its K_d .
 - Varying concentrations of **SSR180711**.
 - For total binding wells, add assay buffer instead of **SSR180711**.
 - For non-specific binding wells, add a saturating concentration of unlabeled α -bungarotoxin.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
- Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
- Scintillation counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
- Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the **SSR180711** concentration and fit the data to a one-site competition model to determine the IC_{50} . Calculate the K_i using the Cheng-Prusoff equation.

Functional Assay in *Xenopus* Oocytes

Objective: To characterize the functional activity (EC_{50} and intrinsic activity) of **SSR180711** on human $\alpha 7$ nAChRs expressed in *Xenopus* oocytes using two-electrode voltage clamp.

Materials:

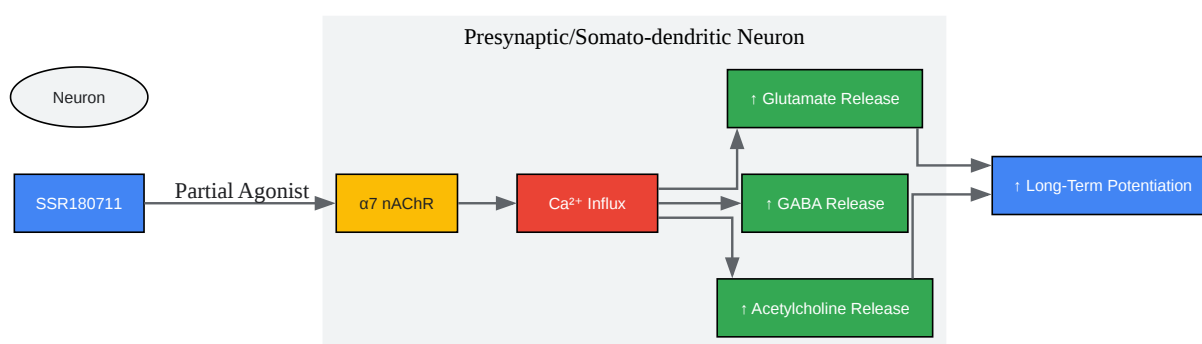
- *Xenopus laevis* oocytes
- cRNA encoding human $\alpha 7$ nAChR
- **SSR180711**
- Acetylcholine (ACh) as a reference agonist
- Recording solution (e.g., Barth's solution)
- Two-electrode voltage clamp setup
- Microinjection system

Protocol:

- Oocyte preparation and injection: Surgically remove oocytes from a female *Xenopus laevis* and inject them with cRNA encoding the human $\alpha 7$ nAChR. Incubate the oocytes for 2-5 days to allow for receptor expression.
- Electrophysiological recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential of -70 mV.
- Compound application: Apply increasing concentrations of **SSR180711** to the oocyte via the perfusion system. Record the resulting inward currents.
- Reference agonist application: Apply a maximally effective concentration of ACh to determine the maximum response.

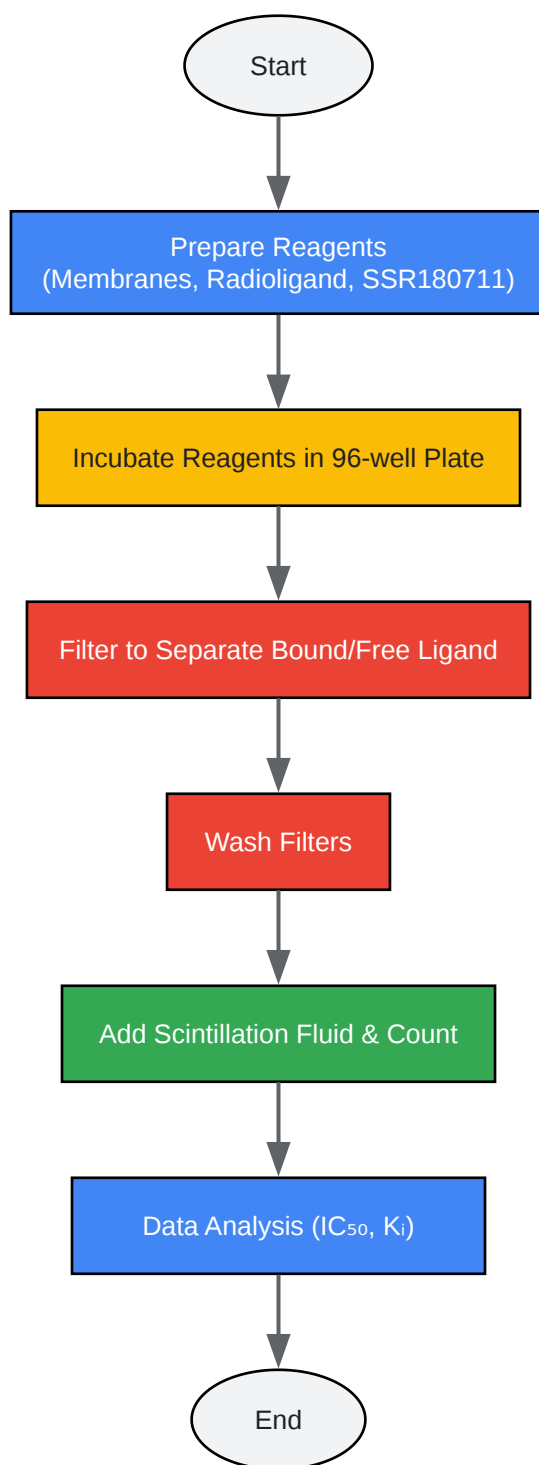
- Data analysis: Normalize the current responses induced by **SSR180711** to the maximum response induced by ACh. Plot the normalized response as a function of **SSR180711** concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the intrinsic activity (E_{max}).[1]

Visualizations



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Caption: Signaling pathway of **SSR180711** as an $\alpha 7$ nAChR partial agonist.



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Caption: Workflow for the $\alpha 7$ nAChR radioligand binding assay.

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References

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